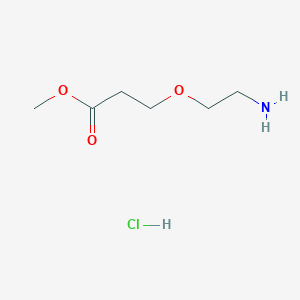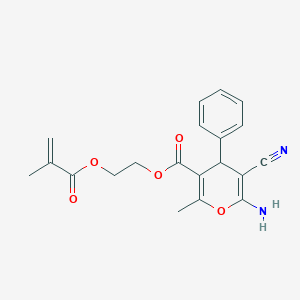
2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate” is a crystalline organic compound . It is also known as ACMP .
Synthesis Analysis
ACMP was synthesized by a one-pot three-component reaction . This method is crucial due to the use of simple and easily available chemicals, less reaction time, economically friendly, and good accessory yield .Molecular Structure Analysis
The title compound is characterized by spectral techniques and single-crystal XRD . 2D and 3D Hirshfeld surface analyses were studied to understand the intermolecular contacts . The study revealed that H…H, O−H…N, and N−H…O are the most significant contributors towards crystal packing with a percentage contribution of 45.1, 13.2, and 16.8%, respectively .Chemical Reactions Analysis
To get more insight into the electronic properties of the molecular structure of the ACMP compound, chemical stability and reactivity have been well explored by the frontier molecular orbital (FMO) approach .Physical And Chemical Properties Analysis
The molecular weight of the compound is 437.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 7 . The compound has a Rotatable Bond Count of 8 . The Exact Mass and Monoisotopic Mass of the compound is 436.0592771 g/mol . The Topological Polar Surface Area of the compound is 112 Ų . The Heavy Atom Count of the compound is 29 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A multifunctional 4H-pyran-3-carboxylate, specifically 2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, has been synthesized via a single-step multicomponent reaction. This synthesis process is notable for its excellent yield, operational ease, and eco-friendly approach. The structure of the synthesized molecule has been confirmed through analytical methods like NMR, FT-IR, and X-ray crystallography, with theoretical calculations supporting the experimental data (Kumar et al., 2019).
Crystal Structure and Docking Studies
- The crystalline structure of a related compound, 2‐(methacryloyloxy)ethyl‐6‐amino‐5‐cyano‐2‐methyl‐4‐(thiophen‐2‐yl)‐4H‐pyran‐3‐carboxylate (ACMP), was synthesized and characterized. This study included Hirshfeld surface analyses to understand intermolecular contacts and molecular docking to predict the binding affinity with COVID-19 Mpro and spike protease, suggesting potential applications in understanding molecular interactions with viral proteins (Kathavarayan et al., 2022).
DFT Analysis of Supra-molecular Assemblies
- A theoretical characterization of substituted pyran derivatives, including a molecule similar to the subject compound, was performed using DFT calculations. This study analyzed the supra-molecular assemblies in the solid state, focusing on unconventional π–hole interactions in addition to classical H-bonds and π–stacking interactions, which could be significant for understanding the properties and applications of these compounds (Chowhan et al., 2020).
Experimental and Computational Approaches for Acid Corrosion
- Pyran derivatives, including a compound similar to the one , were studied for their effectiveness in corrosion mitigation of mild steel in acidic solutions. This research incorporated weight loss, electrochemical measurements, and quantum chemical studies, demonstrating the potential of these compounds as corrosion inhibitors (Saranya et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(2)19(23)25-9-10-26-20(24)16-13(3)27-18(22)15(11-21)17(16)14-7-5-4-6-8-14/h4-8,17H,1,9-10,22H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRFHLXUWNTZQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCCOC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)
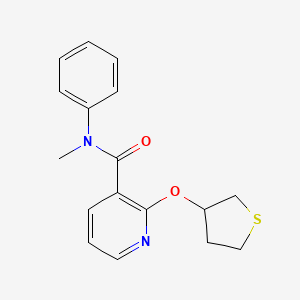
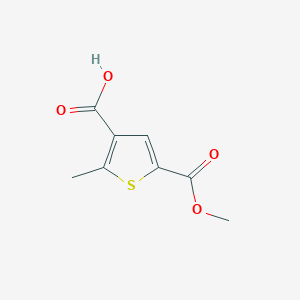

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)
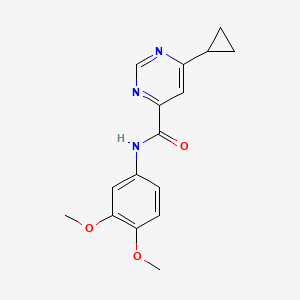
![(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid](/img/structure/B2398245.png)
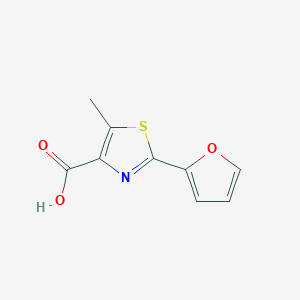
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2398247.png)
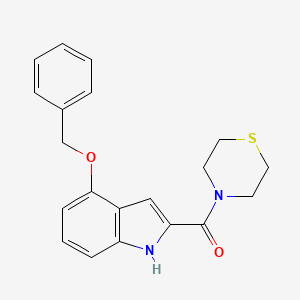

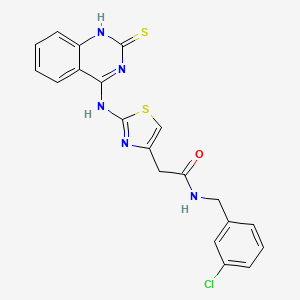
![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)
